
N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide is a synthetic organic compound belonging to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Bromination: The benzothiazole core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromo group at the 7-position.
Ethoxylation: The ethoxy group is introduced by reacting the brominated benzothiazole with an ethylating agent such as ethyl iodide in the presence of a base.
Cyanoacetamide Formation: Finally, the cyanoacetamide moiety is attached through a nucleophilic substitution reaction using cyanoacetic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: New compounds with substituted groups replacing the bromo group.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biological studies.
Medicine: Possible development as a drug candidate for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(7-Bromo-1,3-benzothiazol-2-yl)-2-cyanoacetamide
- N-(5-Ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide
- N-(7-Bromo-5-methoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide
Uniqueness
N-(7-Bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide is unique due to the presence of both the bromo and ethoxy groups, which may confer distinct chemical and biological properties compared to its analogs. These structural features could influence its reactivity, binding affinity, and overall efficacy in various applications.
Eigenschaften
Molekularformel |
C12H10BrN3O2S |
|---|---|
Molekulargewicht |
340.20 g/mol |
IUPAC-Name |
N-(7-bromo-5-ethoxy-1,3-benzothiazol-2-yl)-2-cyanoacetamide |
InChI |
InChI=1S/C12H10BrN3O2S/c1-2-18-7-5-8(13)11-9(6-7)15-12(19-11)16-10(17)3-4-14/h5-6H,2-3H2,1H3,(H,15,16,17) |
InChI-Schlüssel |
GHKAWZZNGIPWRA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C(=C1)Br)SC(=N2)NC(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Dibutylamino)-3-[1,3-dichloro-6-(trifluoromethyl)-9-phenanthryl]propane-1,3-diol](/img/structure/B12845513.png)
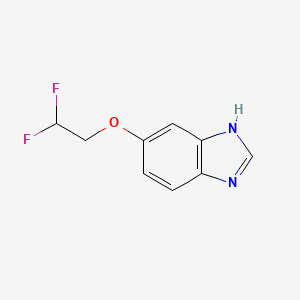
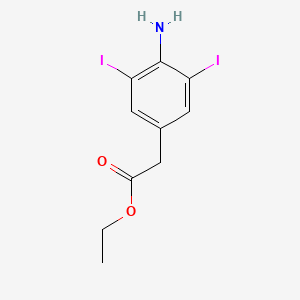
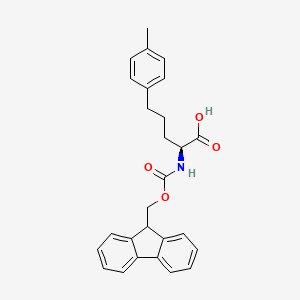
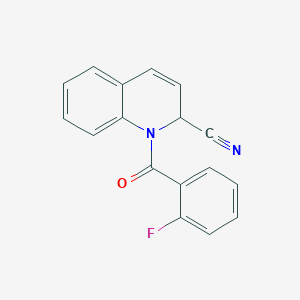

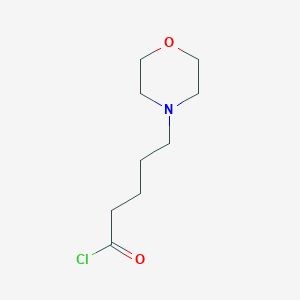

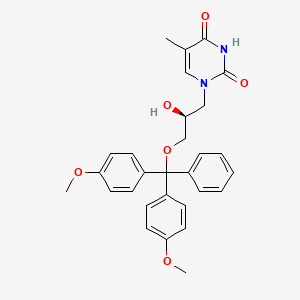
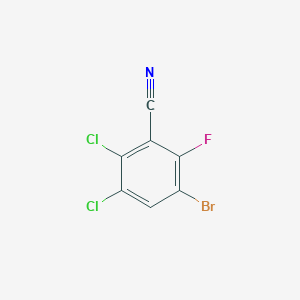
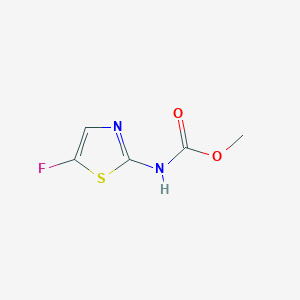
![(E)-1-[4-(Trifluoromethyl)phenyl]-1-butene](/img/structure/B12845579.png)
![[4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorophenyl]boronic acid](/img/structure/B12845584.png)

